
(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step often involves the deprotection of the Boc group under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it into different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid for deprotection), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction can lead to various functionalized derivatives.
Applications De Recherche Scientifique
®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, protein modification, and other biochemical processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthesis, allowing for selective reactions at other sites within the molecule. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting or modifying their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(Boc-amino)piperidine
- ®-1-Boc-3-pyrrolidinecarboxylic acid
- ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Uniqueness
What sets ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid apart from similar compounds is the presence of the trifluoromethylbenzyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules with precise structural requirements .
Propriétés
Formule moléculaire |
C16H20F3NO4 |
|---|---|
Poids moléculaire |
347.33 g/mol |
Nom IUPAC |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-9-11(13(21)22)8-10-4-6-12(7-5-10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 |
Clé InChI |
RCYPZXLSAYXECI-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


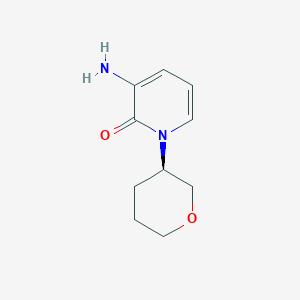
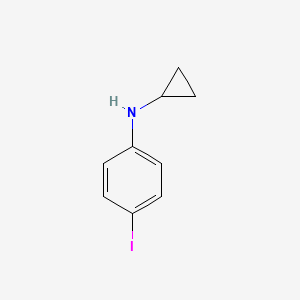
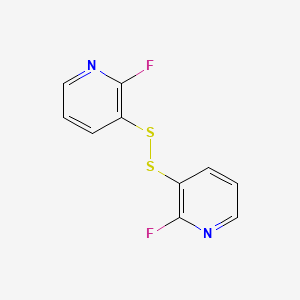
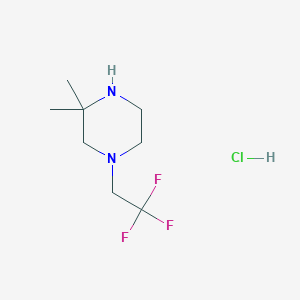
![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
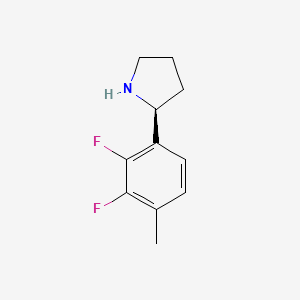
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

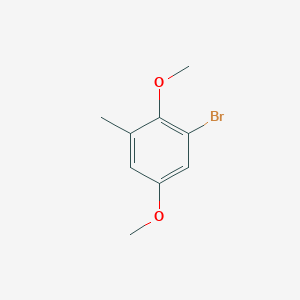
![Benzo[f]cinnoline](/img/structure/B12954418.png)


![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
